6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide
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Overview
Description
6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide typically involves multiple steps. One common route includes the nucleophilic addition of N-ethylpiperazine to a suitable precursor, followed by further functionalization to introduce the pyridine ring and other substituents. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog used in various chemical syntheses.
Indole Derivatives: Compounds with similar biological activities and therapeutic potential.
Uniqueness
6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-5-10-24(16-15-23-13-11-22(7-3)12-14-23)20(25)19-9-8-18(6-2)21-17(19)4/h8-9H,5-7,10-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMPSAJSCUCUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)CC)C(=O)C2=C(N=C(C=C2)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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